2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
3-(4-ETHYLPIPERAZIN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLPIPERAZIN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The key steps include the formation of protected piperazines followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection agents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHYLPIPERAZIN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(4-ETHYLPIPERAZIN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Industry: The compound may be used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLPIPERAZIN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with neuronal voltage-sensitive sodium channels. This interaction is believed to moderate the compound’s anticonvulsant activity by stabilizing the neuronal membranes and preventing excessive firing of neurons .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: These compounds share a similar piperazine structure and have been studied for their anticonvulsant activities.
1-Ethylpiperazine derivatives: These compounds are used in various chemical syntheses and have similar structural features.
Uniqueness
What sets 3-(4-ETHYLPIPERAZIN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with neuronal sodium channels makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
441782-79-2 |
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Molecular Formula |
C22H25N5O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H25N5O2/c1-2-25-12-14-26(15-13-25)20-16-21(28)27(22(20)29)19-10-8-18(9-11-19)24-23-17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3 |
InChI Key |
IAIBUKMRSWZUFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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